4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Action
Compounds structurally related to the specified chemical have been synthesized and evaluated for their biological activities. For instance, the synthesis of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione and their screening for antibacterial activities highlight the potential use of such compounds in developing new antimicrobial agents (Pitucha et al., 2005). Another study explored the dichotomic behavior of Z-2,4-dinitrophenylhydrazone derivatives of 5-amino-3-benzoyl-1,2,4-oxadiazole under different conditions, revealing insights into the reactivity and potential applications of these compounds in chemical synthesis (D’Anna et al., 2004).
Antimicrobial and Antifungal Activities
Several studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial and antifungal activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial effectiveness, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Evaluation for Antiviral and Anticancer Activities
Research has also focused on modifying the structural components of related compounds to balance antiviral potency with pharmacokinetic properties. For instance, Lynch et al. (2003) modified the 4-(3-phenylprop-1-yl)piperidine moiety of a CCR5 antagonist to enhance its antiviral potency and reduce clearance, demonstrating the potential of such compounds in antiviral therapy (Lynch et al., 2003). Additionally, Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, providing insights into their anti-cancer properties through density functional theory and molecular docking (Karayel, 2021).
Future Directions
The future directions for research on “4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, studies could be conducted to evaluate its safety profile and potential applications in medicine .
Properties
IUPAC Name |
4-phenyl-3-[1-[(Z)-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20(12-11-17-7-3-1-4-8-17)25-15-13-18(14-16-25)21-23-24-22(28)26(21)19-9-5-2-6-10-19/h1-12,18H,13-16H2,(H,24,28)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPRURLXTRRXBR-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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